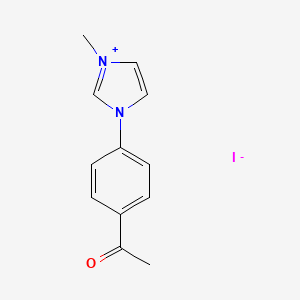

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide” is a type of imidazolium salt. Imidazolium salts are important N-heterocyclic compounds due to their interesting framework and are found in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide involves reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides that contain either electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The structures of the new imidazolium salts were confirmed using different spectroscopic methods (1H NMR, 13C NMR, 19F NMR, and FTIR) and elemental analysis techniques .Chemical Reactions Analysis

These compounds have shown a highly potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrase (hCAs) with Ki values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

- Researchers have investigated the inhibitory effects of this compound on enzymes such as carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . It exhibits potent inhibition against these enzymes, with Ki values ranging from 8.30 ± 1.71 to 120.77 ± 8.61 nM for AChE, 16.97 ± 2.04 to 84.45 ± 13.78 nM for hCA I, and 14.09 ± 2.99 to 69.33 ± 17.35 nM for hCA II. Notably, some of these imidazolium salts are more effective than standard inhibitors like tacrine (TAC) against AChE and acetazolamide (AZA) against carbonic anhydrase.

- Imidazolium salts, including this compound, serve as precursors for N-heterocyclic carbene (NHC) ligands. NHCs have remarkable stability and form stable complexes with transition metals. Their reactivity surpasses that of traditional phosphine ligands, making them promising candidates for biological activities .

- Imidazoles and benzimidazoles, structurally related to this compound, exhibit diverse biological properties. These include antimicrobial, antifungal, antiviral, anti-inflammatory, antitumor, and anticancer effects . The fused tricyclic or bicyclic ring systems found in some of these compounds contribute to their medical applications.

- The 1,2,3-triazole moiety, which shares similarities with imidazolium salts, has been widely explored in medicinal chemistry. Triazoles demonstrate antimicrobial, anticonvulsant, antitubercular, antidiabetic, and antimalarial activities .

- Researchers have employed molecular docking and ADMET-based approaches to prospectively evaluate the synthesized imidazolium salts as potential inhibitors against AChE and hCAs . These computational methods aid in predicting binding affinities and pharmacokinetic properties.

Enzyme Inhibition Studies

N-Heterocyclic Carbene Ligands

Biological Activities

Medicinal Chemistry Research

In Silico Studies and Molecular Docking

Mécanisme D'action

Target of Action

The primary targets of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in an accumulation of substrates and a decrease in the products of these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide affects several biochemical pathways. The inhibition of hCAs can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs. On the other hand, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Result of Action

The molecular and cellular effects of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide’s action are primarily due to the inhibition of hCAs and AChE. This can lead to changes in acid-base balance and nerve impulse transmission, potentially affecting various physiological processes. The compound’s effects can be more potent than those of standard inhibitors of these enzymes, such as tacrine (TAC) against AChE and Acetazolamide (AZA) against CA .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(3-methylimidazol-3-ium-1-yl)phenyl]ethanone;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYPYVGDMNENSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)

![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)

![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2712033.png)